

Crystal Structure of Strontium Thiosulphate Hydrates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium thiosulphate*

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This technical guide provides a comprehensive overview of the crystal structures of **strontium thiosulphate** hydrates, focusing on the monohydrate and pentahydrate forms. It includes detailed crystallographic data, experimental protocols for synthesis and analysis, and visualizations of key experimental workflows.

Introduction

Strontium thiosulphate (SrS_2O_3) exists in hydrated forms, with the monohydrate ($\text{SrS}_2\text{O}_3 \cdot \text{H}_2\text{O}$) and pentahydrate ($\text{SrS}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$) being the most well-characterized. The arrangement of water molecules and the coordination environment of the strontium ion significantly influence the crystal packing and physicochemical properties of these compounds. Understanding these structures is crucial for applications in various fields, including materials science and pharmaceuticals.

Crystal Structure Analysis

The crystal structures of **strontium thiosulphate** monohydrate and pentahydrate have been determined by single-crystal X-ray diffraction. A summary of their crystallographic data is presented below.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for **strontium thiosulphate** monohydrate and pentahydrate.

Table 1: Crystal Data and Structure Refinement for **Strontium Thiosulphate** Monohydrate ($\text{SrS}_2\text{O}_3 \cdot \text{H}_2\text{O}$)[[1](#)]

Parameter	Value
Chemical Formula	$\text{SrS}_2\text{O}_3 \cdot \text{H}_2\text{O}$
Formula Weight	217.76 g/mol
Crystal System	Triclinic
Space Group	P-1
a (Å)	4.6858 (2)
b (Å)	5.9178 (3)
c (Å)	9.0167 (4)
α (°)	84.889 (2)
β (°)	87.284 (2)
γ (°)	80.785 (2)
Volume (Å ³)	245.68 (2)
Z	2
Density (calculated) (g/cm ³)	2.944
Absorption Coefficient (μ) (mm ⁻¹)	11.72
Temperature (K)	297

Table 2: Crystal Data and Structure Refinement for **Strontium Thiosulphate** Pentahydrate ($\text{SrS}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$)[[2](#)][[3](#)][[4](#)]

Parameter	Value
Chemical Formula	<chem>SrS2O3.5H2O</chem>
Formula Weight	289.82 g/mol
Crystal System	Monoclinic
Space Group	C2/c
a (Å)	24.220 (3)
b (Å)	7.213 (1)
c (Å)	12.012 (2)
β (°)	103.58 (2)
Volume (Å ³)	2038.2 (5)
Z	8
Density (calculated) (g/cm ³)	1.888
Temperature (K)	293

Data for **Strontium Thiosulphate** Pentahydrate is based on the findings of Held & Bohatý (2004) as cited in subsequent literature.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Structural Commentary

Strontium Thiosulphate Monohydrate (SrS2O3.H2O): The crystal structure of the monohydrate consists of layers parallel to the crystallographic ab plane.[\[5\]](#)[\[6\]](#) The strontium ion (Sr^{2+}) is in an [8+1] coordination environment, bonded to six oxygen atoms and two sulfur atoms from the thiosulphate anions, and one oxygen atom from a water molecule.[\[5\]](#)[\[6\]](#) The thiosulphate anions act as both bidentate and monodentate ligands. These layers are interconnected by hydrogen bonds involving the water molecules and the thiosulphate anions.[\[5\]](#)[\[6\]](#)

Strontium Thiosulphate Pentahydrate (SrS2O3.5H2O): In the pentahydrate, the strontium ion is coordinated by water molecules and oxygen atoms from the thiosulphate anions. The presence of a larger number of water molecules leads to a more complex hydrogen-bonding

network compared to the monohydrate. The structural framework of the pentahydrate is closely related to that of the monohydrate, with the additional water molecules occupying positions between the layers, leading to a larger unit cell volume.[1]

Experimental Protocols

This section details the methodologies for the synthesis of **strontium thiosulphate** hydrates and the analytical techniques used for their characterization.

Synthesis of Strontium Thiosulphate Hydrates

3.1.1. Synthesis of Strontium Thiosulphate Monohydrate ($\text{SrS}_2\text{O}_3 \cdot \text{H}_2\text{O}$)[5]

- Preparation of Solutions: Prepare an aqueous solution of sodium thiosulphate pentahydrate ($\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$) and an aqueous solution of strontium nitrate ($\text{Sr}(\text{NO}_3)_2$).
- Crystallization: Mix the two solutions. Store the resulting solution at room temperature and allow the solvent to evaporate slowly over several months.
- Isolation of Crystals: Single crystals of $\text{SrS}_2\text{O}_3 \cdot \text{H}_2\text{O}$ will form in the highly concentrated solution. Isolate the crystals from the mother liquor. Byproducts such as NaNO_3 and unreacted $\text{Sr}(\text{NO}_3)_2$ may also crystallize.

3.1.2. Synthesis of Strontium Thiosulphate Pentahydrate ($\text{SrS}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$)[2]

- Reaction Mixture: Prepare aqueous solutions of sodium thiosulphate ($\text{Na}_2\text{S}_2\text{O}_3$) and strontium nitrate ($\text{Sr}(\text{NO}_3)_2$).
- Crystallization Conditions: Combine the solutions. The pentahydrate is reported to crystallize from these aqueous solutions. However, these solutions have a tendency to decompose, which can inhibit the growth of large single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

A general protocol for the determination of crystal structures of **strontium thiosulphate** hydrates using SC-XRD is as follows:

- Crystal Mounting: A suitable single crystal of the hydrate is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation). The diffraction data are collected at a specific temperature (e.g., 297 K for the monohydrate) by rotating the crystal and recording the diffraction pattern at various orientations.
- Data Reduction and Structure Solution: The collected diffraction intensities are processed to yield a set of unique reflections. The crystal structure is then solved using direct methods or Patterson synthesis.
- Structure Refinement: The initial structural model is refined against the experimental data to obtain the final atomic positions, bond lengths, and bond angles.

Thermal Analysis

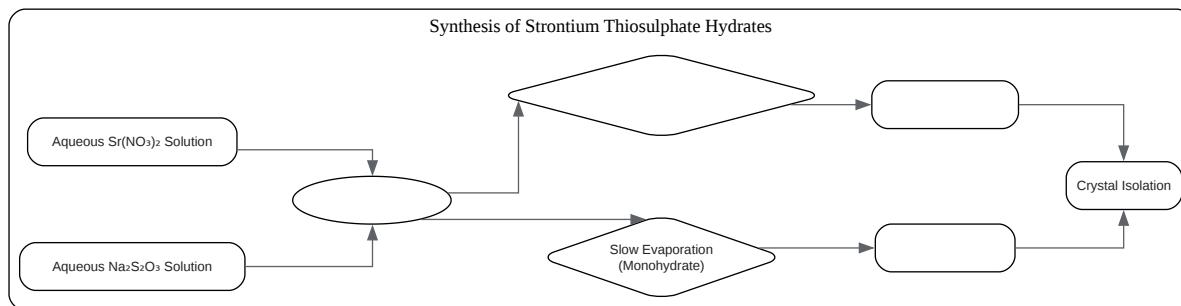
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal decomposition and phase transitions of the hydrated crystals.

3.3.1. General Protocol for TGA/DSC of Hydrated Salts

- Sample Preparation: A small, accurately weighed amount of the crystalline hydrate is placed in an appropriate sample pan (e.g., aluminum or alumina).
- Instrumentation: The analysis is performed using a simultaneous TGA/DSC instrument.
- Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
- Data Analysis: The TGA curve records the mass loss as a function of temperature, indicating dehydration and decomposition events. The DSC curve shows endothermic or exothermic peaks corresponding to phase transitions, melting, and decomposition.

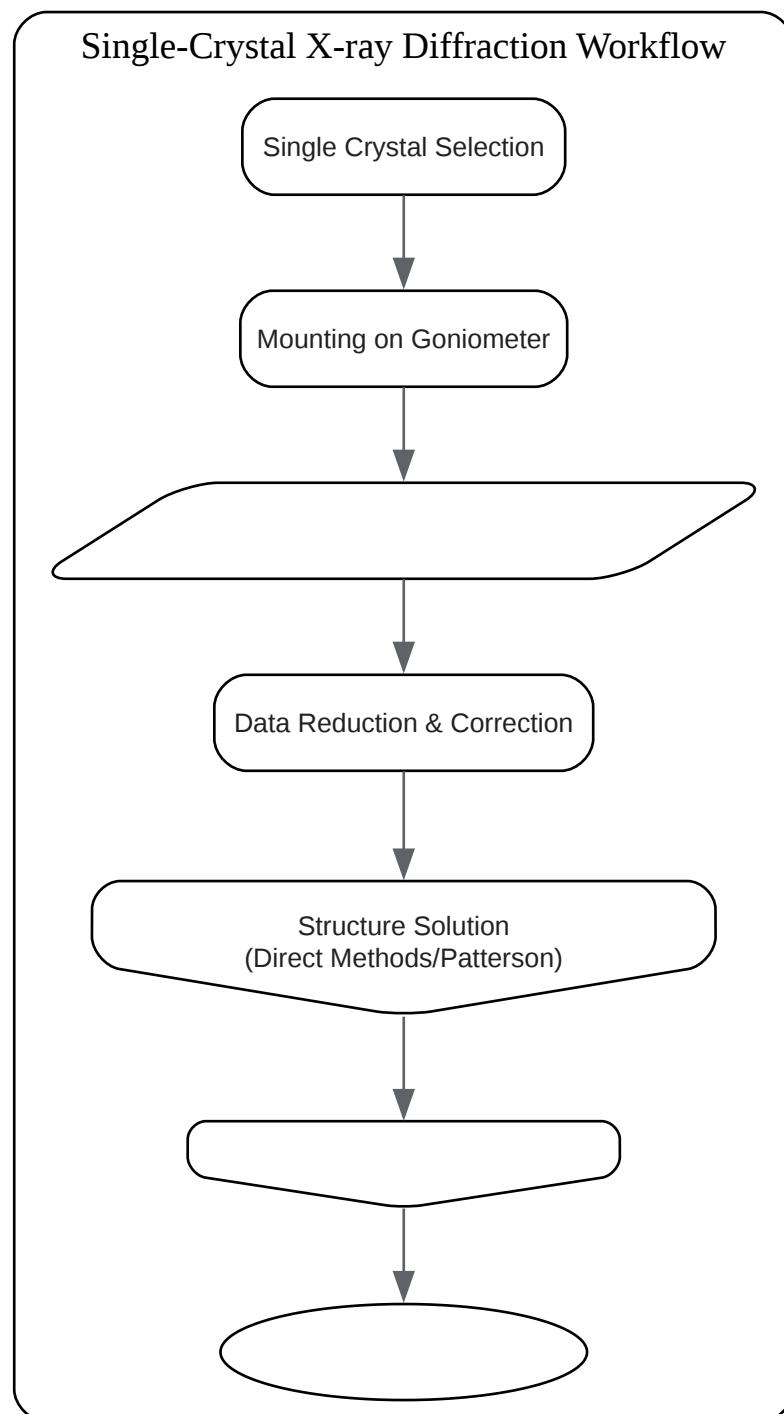
Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and structural determination of **strontium thiosulphate** hydrates.



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Caption: Synthesis workflow for **strontium thiosulphate** hydrates.



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Caption: Workflow for single-crystal X-ray diffraction analysis.

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- To cite this document: BenchChem. [Crystal Structure of Strontium Thiosulphate Hydrates: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079881#crystal-structure-of-strontium-thiosulphate-hydrates>]

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